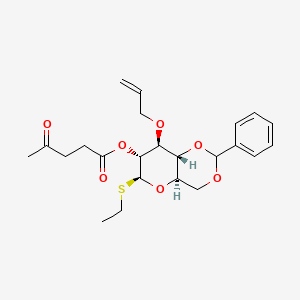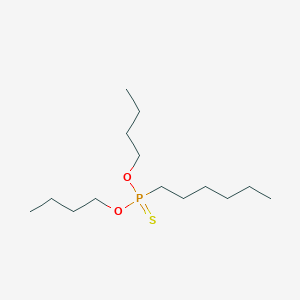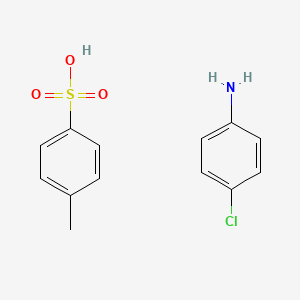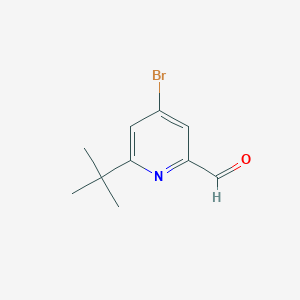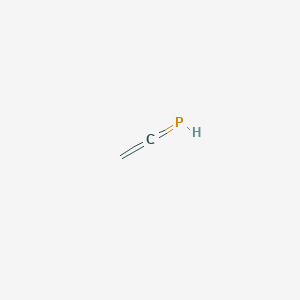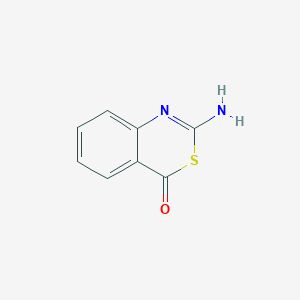
(3,5-Diethylphenyl)oxoacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester is an organic compound with the molecular formula C12H16O3. It is also known by other names such as ethyl 3,5-diethyl-2-oxo-2-phenylacetate. This compound is a derivative of benzeneacetic acid and is characterized by the presence of ethyl groups at the 3 and 5 positions on the benzene ring, as well as an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester typically involves the esterification of benzeneacetic acid derivatives. One common method is the reaction of 3,5-diethylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3,5-diethylbenzeneacetic acid and ethanol to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major product is 3,5-diethylbenzeneacetic acid.
Reduction: The major product is 3,5-diethyl-alpha-hydroxybenzeneacetic acid.
Substitution: Depending on the substituent introduced, products can vary, such as 3,5-diethyl-4-bromobenzeneacetic acid.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of the keto and ester functional groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoylformate: Similar in structure but lacks the diethyl groups on the benzene ring.
Ethyl phenylglyoxylate: Another related compound with a similar ester functional group but different substitution pattern on the benzene ring.
Uniqueness
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester is unique due to the presence of diethyl groups at the 3 and 5 positions on the benzene ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
1256479-85-2 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-diethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C14H18O3/c1-4-10-7-11(5-2)9-12(8-10)13(15)14(16)17-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LCWWCSSBSUVYQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C(=O)C(=O)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



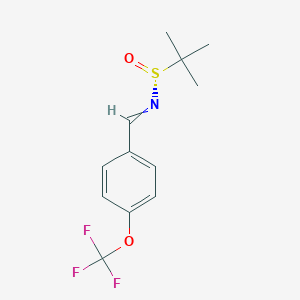

![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

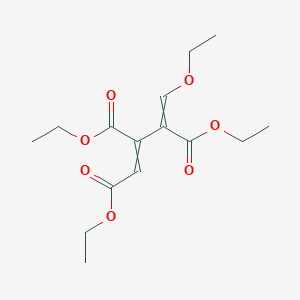
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
